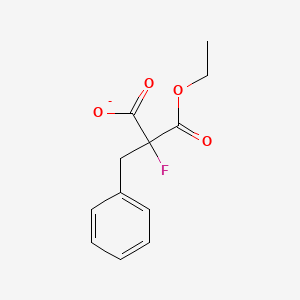

2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

100701-57-3 |

|---|---|

Molecular Formula |

C12H12FO4- |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate |

InChI |

InChI=1S/C12H13FO4/c1-2-17-11(16)12(13,10(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)/p-1 |

InChI Key |

HEACKWIXVYCZIX-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Benzyl 3 Ethoxy 2 Fluoro 3 Oxopropanoate Analogs

Mechanistic Investigations of C-F Bond Formation and Enolate Reactivity

The formation of the C-F bond at the α-position of β-keto esters is a critical step in the synthesis of compounds like 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate. This transformation is typically achieved through electrophilic fluorination. nih.govresearchgate.net

Mechanism of Electrophilic Fluorination:

The generally accepted mechanism for electrophilic fluorination of β-keto esters involves the formation of an enolate intermediate. nih.govscispace.comsapub.org The process can be catalyzed by either metal complexes or organocatalysts. nih.govnih.gov

Enolate Formation: In the presence of a base or a Lewis acidic metal catalyst, the β-keto ester is deprotonated at the α-carbon, forming a metal enolate. The coordination of the metal center increases the acidity of the α-proton, facilitating enolate generation. nih.govmasterorganicchemistry.combham.ac.uk

Nucleophilic Attack: The electron-rich enolate then acts as a nucleophile, attacking the electrophilic fluorine source. scispace.comsapub.org Common electrophilic fluorinating reagents include N-fluorobenzensulfonimide (NFSI) and Selectfluor®. nih.gov

C-F Bond Formation: This nucleophilic attack results in the formation of the C-F bond, proceeding through a mechanism analogous to an SN2 reaction. In asymmetric catalysis, the chiral ligand environment around the metal center effectively blocks one face of the enolate, leading to the stereoselective formation of one enantiomer. nih.gov

Enolate Reactivity:

The presence of a fluorine atom at the α-position significantly influences the reactivity of the enolate. The high electronegativity of fluorine reduces the nucleophilicity of the enolate, making it less reactive than its non-fluorinated counterparts. However, the orbital overlap between the C-F bond and the adjacent carbonyl group activates the carbonyl group towards nucleophilic addition. beilstein-journals.org

Enolate Chemistry and General Reactivity of α-Fluoro-β-Keto Esters

The enolate chemistry of α-fluoro-β-keto esters is fundamental to their diverse reactivity. These enolates serve as key intermediates in a variety of carbon-carbon bond-forming reactions.

The general reactivity of α-fluoro-β-keto esters is characterized by the electrophilic nature of the carbonyl carbons and the nucleophilic potential of the α-carbon via its enolate. The fluorine atom modulates this reactivity, making the carbonyl group more susceptible to nucleophilic attack while simultaneously stabilizing the enolate to some extent. beilstein-journals.org This dual reactivity allows α-fluoro-β-keto esters to participate in a wide range of chemical transformations.

Nucleophilic and Electrophilic Reactivity Profiles of Fluorinated Keto Esters

Nucleophilic Reactivity:

The primary nucleophilic reactivity of α-fluoro-β-keto esters is exhibited through their enolates. Despite the electron-withdrawing nature of the fluorine atom, these enolates are sufficiently nucleophilic to react with various electrophiles. masterorganicchemistry.com Their utility as nucleophiles is demonstrated in reactions such as Michael additions and aldol (B89426) condensations. researchgate.netnih.gov

Electrophilic Reactivity:

The carbonyl carbons of α-fluoro-β-keto esters are electrophilic centers. The presence of the adjacent electron-withdrawing fluorine atom enhances the electrophilicity of the ketone carbonyl, making it more susceptible to attack by nucleophiles. beilstein-journals.org This increased reactivity is a key feature in reactions involving nucleophilic addition to the carbonyl group.

Decarboxylative Processes and Formation of Derivatives

Decarboxylative reactions of β-keto esters provide a valuable route to the synthesis of α-fluoroketones and other derivatives. researchgate.net The Krapcho decarboxylation is a well-known method for the decarboxylation of β-keto esters, although its direct application for subsequent bond formation is less common. nih.govacs.org

Recent studies have shown that α,α-difluoro-β-keto esters can undergo a decarboxylative aldol reaction. nih.govacs.org In this process, the β-keto ester serves as a formal enolate equivalent, generating a difluoroenolate upon decarboxylation, which then reacts with an aldehyde. nih.govacs.org While this has been demonstrated for difluorinated compounds, the principles could potentially be extended to monofluorinated analogs. The decarboxylation of β-keto acids to form fluorinated building blocks is also a significant transformation. researchgate.netnih.gov

| Starting Material | Reaction Type | Product | Reference |

| α,α-Difluoro-β-ketoester | Krapcho Decarboxylative/Aldol Reaction | 2,2-Difluoro-3-hydroxypropan-1-one | nih.govacs.org |

| β-Keto Acid | Decarboxylative Fluorination | α-Fluoroketone | researchgate.net |

| Malonic Acid Derivative | Ag-catalyzed Decarboxylative Fluorination | α-Fluorocarboxylic Acid | organic-chemistry.org |

Condensation and Addition Reactions of α-Fluoro-β-Keto Esters

α-Fluoro-β-keto esters are versatile substrates for various condensation and addition reactions, leading to the formation of more complex fluorinated molecules.

The Michael addition, or conjugate addition, of the enolate of an α-fluoro-β-keto ester to an α,β-unsaturated carbonyl compound is a powerful method for C-C bond formation. masterorganicchemistry.com These reactions have been a focus of asymmetric catalysis to control the stereochemistry of the newly formed stereocenters. researchgate.netnih.govresearchgate.netrsc.org

Chiral catalysts, such as quinine-derived sulfonamides or chiral metal complexes, can effectively control the facial selectivity of the enolate attack on the Michael acceptor. nih.govnih.gov This allows for the synthesis of Michael adducts with high diastereoselectivity and enantioselectivity. nih.govnih.gov The choice of the ketone moiety in the β-keto ester has also been shown to be important for efficient stereochemical control. researchgate.net

| Nucleophile | Electrophile | Catalyst/Conditions | Stereochemical Outcome | Reference |

| 2-Fluoro-1,3-diketone | Nitroalkene | Quinine-derived sulfonamide | High yield, excellent stereoselectivity | nih.gov |

| α-Fluoro-β-ketophosphonate | Nitroalkene | Catalytic asymmetric conjugate addition | High yield, excellent stereoselectivity | nih.gov |

| β-Keto ester | Nitroolefin | Nickel diamine catalyst | High yield and diastereoselectivity | nih.gov |

| β-Keto ester | Methyl vinyl ketone | Chiral N,N′-dioxide–scandium trifluoromethanesulfonate (B1224126) complex | High yield, up to 80% ee | rsc.org |

The enolates of α-fluoro-β-keto esters can also participate in aldol and related condensation reactions with aldehydes and ketones. nih.govlibretexts.orgresearchgate.net These reactions lead to the formation of β-hydroxy-α-fluoro-β-keto esters, which are valuable synthetic intermediates. alaska.edu

As with Michael additions, achieving stereocontrol in aldol reactions of α-fluoro-β-keto esters is a key challenge. The development of asymmetric aldol reactions using chiral catalysts has enabled the synthesis of specific stereoisomers of the aldol adducts. nih.gov For instance, the dianion of methyl acetoacetate (B1235776) reacts with ketones and aldehydes to yield δ-hydroxy-β-keto esters, which can be subsequently dehydrated. researchgate.net More recently, a decarboxylative aldol reaction of α,α-difluoro-β-keto esters has been developed, providing access to difluoroenolates for reaction with carbonyl compounds. nih.govacs.org

Asymmetric Allylic Alkylation Reactions

The construction of a fluorinated quaternary stereocenter can be efficiently achieved through the asymmetric catalytic reaction of fluorinated substrates. researchgate.net Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a powerful method for the enantioselective formation of carbon-carbon bonds. rsc.org Research in this area has demonstrated the successful allylic alkylation of α-fluoro-β-ketoesters and related analogs, leading to products with high enantiomeric excess (ee). researchgate.net

The first significant breakthrough in this area was the enantioselective Pd-catalyzed AAA of α-fluoro-β-ketoesters, which was achieved using the Trost family of chiral ligands. researchgate.net This work provided valuable insights into the typically modest selectivities observed with acyclic α-fluoroenolates and yielded products with up to 92% ee. researchgate.net

Further studies have expanded the scope to include analogs such as α-aryl-α-fluoroacetonitriles. A method utilizing a palladium(phosphinoxazoline) catalyst has been developed for the asymmetric allylic alkylation of these compounds. This reaction not only forms a C-C bond but also creates two adjacent chiral centers with high enantioselectivities and diastereomeric ratios (dr) up to 15:1. nih.gov The reaction proceeds effectively at low temperatures, and the resulting multifunctional organofluorine products can be further derivatized, highlighting the synthetic utility of this protocol. nih.gov

The choice of ligand, catalyst, and reaction conditions is crucial for achieving high stereoselectivity. For instance, in the alkylation of α-aryl-α-fluoroacetonitriles with (E)-1,3-diphenylallyl ethyl carbonate, excellent yields and enantioselectivity have been reported. nih.gov

| Entry | Aryl Group (Ar) in Nucleophile | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 77 | 4:1 | >99 |

| 2 | 3-Chlorophenyl | 71 | 2.7:1 | >99 |

Table 1. Palladium-Catalyzed Asymmetric Allylic Alkylation of α-Aryl-α-fluoroacetonitriles. nih.gov

Stereoselective Olefination Reactions

Stereoselective olefination reactions provide a critical pathway for the synthesis of α-fluoro-α,β-unsaturated esters from α-fluoro-β-keto esters. These unsaturated products are valuable precursors for numerous biologically active compounds. organic-chemistry.orgthieme-connect.com

One highly effective method involves a deacylation process that combines nucleophilic addition, intramolecular nucleophilic addition, and elimination in a single step. organic-chemistry.orgthieme-connect.com This approach is noted for its mild conditions and high efficiency, avoiding the harsh reagents or metal catalysts required by traditional methods like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. organic-chemistry.orgthieme-connect.com Optimization studies have identified cesium carbonate (Cs₂CO₃) as an effective base and acetonitrile (B52724) (MeCN) as the optimal solvent, affording excellent yields and high stereoselectivity, with Z/E ratios up to 99:1. The reaction is particularly efficient with aldehydes bearing electron-withdrawing substituents. organic-chemistry.org

| Entry | Aldehyde | α-Fluoro-β-keto Ester | Yield (%) | Z/E Ratio |

| 1 | 4-Nitrobenzaldehyde | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 95 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 91 | >99:1 |

| 3 | Benzaldehyde | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 80 | 98:2 |

| 4 | 4-Nitrobenzaldehyde | Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | 87 | >99:1 |

Table 2. Stereoselective Olefination of α-Fluoro-β-keto Esters via Deacylation. organic-chemistry.orgthieme-connect.com

The Horner-Wadsworth-Emmons (HWE) reaction represents another important strategy for stereoselective olefination. wikipedia.org While the classic HWE reaction typically favors the formation of E-alkenes, modifications can alter this selectivity. nrochemistry.comalfa-chemistry.com For instance, highly E-selective HWE reactions of ethyl 2-fluoro-2-diethylphosphonoacetate with alkyl aryl ketones have been achieved using a combination of Sn(OSO₂CF₃)₂ and N-ethylpiperidine. thieme-connect.com This method provides a reliable route to (E)-α-fluoro-α,β-unsaturated esters. thieme-connect.com

Stereoselective Transformations of α-Fluoro-β-Keto Esters

The α-fluoro-β-keto ester moiety is a versatile template for a variety of stereoselective transformations. The presence of the fluorine atom and two carbonyl groups allows for precise catalytic control in the formation of multiple stereocenters, leading to the synthesis of enantio- and diastereomerically pure compounds. These transformations include enzymatic and catalytic reductions as well as various enantioselective catalytic reactions to form new chiral centers.

Enzymatic and Catalytic Reductive Transformations

Biocatalysis has emerged as a powerful and environmentally friendly approach for the stereoselective reduction of ketones. researchgate.net Specifically, ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of racemic α-fluoro-β-keto esters to synthesize α-fluoro-β-hydroxy esters. researchgate.netalaska.edu This transformation often proceeds through a dynamic reductive kinetic resolution (DYRKR), where the epimerizable α-carbon allows for the theoretical conversion of the entire racemic starting material into a single diastereomer. researchgate.netalaska.edu

Commercially available KREDs can exhibit high stereoselectivity, producing either syn or anti diastereomers in high optical purity and yields. researchgate.netalaska.edu For example, studies on three aromatic α-fluoro-β-keto ester substrates demonstrated that specific enzymes could selectively produce different isomers. KRED 110 consistently yielded the anti (2S, 3S) isomer, while KRED 130 predominantly gave the syn (2S, 3R) isomer, albeit with lower specificity in some cases. alaska.edu This enzymatic approach provides reliable access to all four possible stereoisomers of α-fluoro-β-hydroxy esters from readily available racemic precursors. researchgate.netalaska.edu

| Substrate (Ar) | Enzyme | Product Diastereomer | de (%) | ee (%) | Yield (%) |

| Phenyl | KRED 110 | anti (2S, 3S) | >99 | >99 | 85 |

| Phenyl | KRED 130 | syn (2S, 3R) | 90 | >99 | 90 |

| 4-Chlorophenyl | KRED 110 | anti (2S, 3S) | >99 | >99 | 91 |

| 4-Chlorophenyl | KRED 130 | syn (2S, 3R) | 94 | >99 | 93 |

| 2-Naphthyl | KRED 110 | anti (2S, 3S) | >99 | >99 | 88 |

| 2-Naphthyl | KRED 130 | syn (2S, 3R) | 60 | >99 | 85 |

Table 3. Enzymatic Reduction of Aromatic α-Fluoro-β-keto Esters. alaska.edu

Enantioselective Catalysis in Formation of Chiral Centers

The creation of the fluorinated chiral center at the α-position of β-keto esters is a cornerstone of organofluorine chemistry. Enantioselective catalysis, using both metal complexes and organocatalysts, has been extensively developed for this purpose. nih.gov The primary strategy involves the electrophilic fluorination of a pre-formed enolate. nih.gov

An early breakthrough in this field was the use of a chiral Ti/TADDOL complex with an electrophilic fluorine source like Selectfluor® to achieve the catalytic α-fluorination of α-substituted acyclic β-keto esters, yielding products with enantiomeric excesses ranging from 62–90%. nih.govresearchgate.net This demonstrated the feasibility of using chiral Lewis acids to control the stereochemistry of the fluorination. nih.gov

In addition to metal catalysis, organocatalytic methods have proven highly effective. Phase-transfer catalysis (PTC) using chiral catalysts has been successfully applied to the enantioselective fluorination of β-keto esters. nih.gov Furthermore, chiral hydrogen-bonding organocatalysts, such as phosphoric acids, thioureas, and squaramides, have been investigated for promoting asymmetric fluorination reactions. researchgate.net

An alternative strategy for accessing chiral α-fluoro-β-keto esters involves the enantioselective chlorination of the β-keto ester, followed by a stereospecific Sₙ2 displacement of the tertiary chloride with a fluoride (B91410) source. This nucleophilic substitution proceeds with complete inversion of stereochemistry (Walden inversion), allowing for the construction of the α-fluoro quaternary stereocenter without loss of enantiopurity. acs.org This two-step process offers a flexible method for synthesizing a variety of chiral molecules. acs.org

| Catalyst Type | Example Catalyst/System | Fluorinating Agent | Substrate Type | ee (%) |

| Metal-Catalyzed | Ti/TADDOL | Selectfluor® | Acyclic β-keto esters | 62-90 |

| Metal-Catalyzed | Cu(OTf)₂ / Spirooxazoline | NCS (followed by F⁻) | β-keto esters | up to 98 |

| Organocatalyzed | Chiral Phosphoric Acid / PTC | Selectfluor® | β-keto esters | Good to Excellent |

| Organocatalyzed | Cinchona Alkaloid | NFSI | Cyclic Ketones | up to 99 |

Table 4. Overview of Catalytic Systems for Enantioselective Formation of α-Fluoro Chiral Centers. nih.govacs.orgnih.gov

Stereochemical Control in the Synthesis and Reactions of 2 Benzyl 3 Ethoxy 2 Fluoro 3 Oxopropanoate Type Structures

Chiral Auxiliaries and Ligand Design in Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org

Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones (popularized by David A. Evans), camphorsultam, and pseudoephedrine. wikipedia.orgscielo.org.mx For instance, N-acyl oxazolidinones can be used to direct the stereoselective alkylation or aldol (B89426) reactions of enolates. wikipedia.orgnih.gov The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to the formation of one diastereomer in excess. wikipedia.org Although widely used for other transformations, the direct asymmetric fluoroalkylation of N-acyl oxazolidinones has been developed, for example, using a Ru-catalyzed radical addition to zirconium enolates, providing good yields and stereocontrol. nih.gov

Pseudoephenamine has also emerged as a versatile chiral auxiliary, particularly effective in alkylation reactions that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, facilitating purification by crystallization, and provide excellent stereocontrol. nih.gov

In parallel with chiral auxiliaries, the design of chiral ligands for metal-catalyzed asymmetric reactions is a powerful approach. The ligand coordinates to a metal center, creating a chiral environment that biases the reaction pathway toward one enantiomer. In the context of synthesizing α-fluoro-β-keto esters, significant effort has been dedicated to developing chiral ligands for enantioselective fluorination reactions.

A notable example is the use of Ti/TADDOL complexes in the catalytic α-fluorination of α-substituted acyclic β-keto esters with Selectfluor®, which can yield the fluorinated products with up to 90% enantiomeric excess (ee). nih.govresearchgate.net The Ti/TADDOL complex functions as a Lewis acid, activating the β-keto ester towards fluorination. nih.gov Another successful ligand design involves chiral spirooxazoline ligands, such as SPYMOX, which have demonstrated high asymmetric induction in copper(II)-catalyzed asymmetric fluorination of β-keto esters. acs.org Chiral bisoxazoline ligands in complex with copper(II) have also been employed for the enantioselective chlorination and bromination of β-keto esters, achieving good to high enantioselectivities. acs.org

The following table summarizes some chiral auxiliaries and ligands used in asymmetric synthesis relevant to the formation of quaternary stereocenters.

| Chiral Auxiliary/Ligand | Type of Transformation | Key Features |

| Oxazolidinones (Evans Auxiliaries) | Alkylation, Aldol Reactions, Fluoroalkylation | Well-established, predictable stereocontrol, removable by hydrolysis or reduction. wikipedia.orgnih.gov |

| Camphorsultam (Oppolzer's Sultam) | Aldol Reactions, Michael Additions | High diastereoselectivity, often crystalline derivatives. wikipedia.orgscielo.org.mx |

| Pseudoephenamine | Alkylation Reactions | Excellent stereocontrol for quaternary centers, crystalline derivatives. nih.gov |

| Ti/TADDOL Complexes | Metal-catalyzed Fluorination | Lewis acid activation of β-keto esters, achieves high ee. nih.govresearchgate.net |

| Spirooxazoline (SPYMOX) Ligands | Metal-catalyzed Fluorination/Chlorination | High asymmetric induction with Cu(II) catalysts. acs.org |

| Bisoxazoline Ligands | Metal-catalyzed Halogenation | Effective for enantioselective chlorination and bromination with Cu(II). acs.org |

Diastereoselective and Enantioselective Methodologies for α-Fluoro-β-Keto Esters

A variety of methodologies have been developed for the diastereoselective and enantioselective synthesis of α-fluoro-β-keto esters, which can be broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic approaches.

Metal-Catalyzed Methods: Metal-catalyzed enantioselective fluorination of β-keto esters has been a significant area of research. researchgate.net An early breakthrough was the use of a titanium-TADDOL complex with Selectfluor® as the electrophilic fluorine source, which provided α-fluoro-β-keto esters with good to excellent enantioselectivities (62-90% ee). nih.gov Copper(II) complexes with chiral ligands, such as bisoxazolines and spirooxazolines, have also proven effective for the enantioselective fluorination and chlorination of β-keto esters, yielding products with high enantioselectivity (up to 98% ee for chlorination). acs.orgresearchgate.net

Organocatalytic Methods: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the synthesis of chiral α-fluoro-β-keto esters, cinchona alkaloid derivatives have been successfully employed as catalysts. researchgate.netrsc.org These catalysts can facilitate the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, creating two adjacent chiral centers, one of which is a fluorinated quaternary center, with excellent enantioselectivity. rsc.org Phase-transfer catalysis (PTC) using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has also been applied to the enantioselective fluorination of β-keto esters using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net

Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While not directly for the fluorination step, ketoreductases (KREDs) have been used for the stereoselective reduction of racemic α-fluoro-β-keto esters to produce optically pure α-fluoro-β-hydroxy esters through a process called dynamic reductive kinetic resolution (DYRKR). This method can produce either syn or anti diastereomers with high diastereomeric and enantiomeric excess.

The table below presents a summary of selected methodologies for the asymmetric synthesis of α-fluoro-β-keto esters and their derivatives.

| Methodology | Catalyst/Reagent | Substrate Type | Product | Stereoselectivity |

| Metal-Catalysis | Ti/TADDOL complex, Selectfluor® | α-Substituted β-keto esters | α-Fluoro-β-keto esters | 62-90% ee nih.gov |

| Metal-Catalysis | Cu(OTf)₂ / Spirooxazoline ligand, NCS | β-Keto esters | α-Chloro-β-keto esters | Up to 98% ee acs.org |

| Organocatalysis | Cinchona alkaloid derivative | α-Fluoroketoesters and nitroolefins | Michael adducts with fluorinated quaternary centers | Excellent enantioselectivity rsc.org |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salts, NFSI | β-Keto esters | α-Fluoro-β-keto esters | Good to excellent ee researchgate.net |

Analytical Techniques for Absolute Stereochemistry Determination (e.g., Mosher Ester Analysis for Fluorinated Compounds)

Determining the absolute configuration of a newly created stereocenter is a critical step in asymmetric synthesis. For α-fluoro-β-keto esters and their derivatives, several analytical techniques are employed, with Mosher ester analysis being a prominent NMR-based method. researchgate.net

Mosher Ester Analysis: Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols, which are often obtained from the reduction of β-keto esters. The method involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.

The underlying principle is that the phenyl group of the MTPA moiety in the resulting diastereomeric esters adopts a preferred conformation, leading to anisotropic shielding or deshielding of nearby protons in the substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter can be analyzed. A consistent positive or negative sign for the Δδ values on one side of the molecule relative to the other allows for the assignment of the absolute configuration of the original alcohol. This method has been successfully applied to determine the absolute stereochemistry of α-fluoro-β-hydroxy esters.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom in the target molecules, ¹⁹F NMR spectroscopy is another powerful tool for stereochemical analysis. It can be used to determine the enantiomeric excess of fluorinated compounds. Chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift non-equivalence between the fluorine signals of the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio.

In some cases, the absolute configuration of fluorinated compounds can be determined by comparing the experimental ¹⁹F NMR chemical shift differences of diastereomeric derivatives with those calculated using density functional theory (DFT). This combined experimental and computational approach provides a reliable method for assigning the absolute stereochemistry of chiral fluorinated molecules.

Computational and Theoretical Investigations of 2 Benzyl 3 Ethoxy 2 Fluoro 3 Oxopropanoate Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate and its analogs.

Studies on related β-keto esters have utilized DFT methods, such as M062x/6-311+G(d,p), to optimize molecular geometries and calculate various reactivity descriptors. mdpi.com These descriptors, including vertical ionization potential, vertical electron affinity, hardness, electronic chemical potential, and global electrophilicity, offer a quantitative measure of a compound's susceptibility to reaction with biological nucleophiles. mdpi.com For instance, the analysis of local electrophilic sites can predict whether nucleophilic attack is more likely to occur at the keto or ester carbonyl carbon. mdpi.com

The presence of the electron-withdrawing fluorine atom at the α-position in this compound is anticipated to have a profound effect on its electronic properties. This substitution can influence the charge distribution across the molecule, affecting the acidity of the α-proton (in the non-fluorinated analog) and the electrophilicity of the adjacent carbonyl groups. DFT calculations can precisely map these electronic changes, providing a theoretical foundation for understanding the compound's reactivity in various chemical transformations.

Table 1: Representative DFT-Calculated Reactivity Descriptors for β-Keto Ester Analogs (Note: The following data is illustrative and based on general findings for β-keto esters, not specific to this compound)

| Reactivity Descriptor | Calculated Value (eV) | Implication |

| Vertical Ionization Potential (IPv) | 9.5 - 10.5 | Energy required to remove an electron |

| Vertical Electron Affinity (EAv) | 0.5 - 1.5 | Energy released upon gaining an electron |

| Hardness (η) | 4.5 - 5.0 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.0 - 2.0 | Tendency to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The conformational flexibility of this compound is a key determinant of its reactivity and interactions. Molecular dynamics (MD) simulations, in conjunction with quantum mechanical calculations, can provide a detailed picture of the accessible conformations and their relative energies.

For α-fluoroketones, computational studies have shown that fluorine substitution can have a significant impact on conformational preferences. beilstein-journals.org The conformational energy profile of these molecules is influenced by stereoelectronic effects, such as repulsion between the lone pairs of fluorine and the carbonyl π-system. beilstein-journals.org It has been observed that in polar solvents, α-fluoroketones may favor a cis-conformation, where the C=O and C-F bonds are coplanar, which can reduce orbital overlap and potentially decrease reactivity. beilstein-journals.org

In the case of this compound, the interplay between the benzyl (B1604629), ethoxy, and fluoro substituents will lead to a complex conformational landscape. MD simulations can be employed to explore this landscape, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when approaching a reaction partner or binding to a biological target.

Prediction of Spectroscopic Properties, including ¹⁹F NMR Chemical Shifts

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for structure elucidation and characterization. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest.

Several studies have demonstrated the utility of DFT-based methods for the accurate prediction of ¹⁹F NMR chemical shifts. nih.govrsc.org The choice of functional and basis set is critical for obtaining reliable results. For instance, the ωB97XD/aug-cc-pvdz level of theory has been recommended for its balance of accuracy and computational cost, with a root-mean-square error of 3.57 ppm. rsc.org Scaling factors can also be applied to systematically improve the agreement between calculated and experimental shifts, especially for specific classes of compounds like fluorinated aromatics. nih.gov

For this compound, computational prediction of its ¹⁹F NMR chemical shift would be a valuable tool for its identification and for studying its interactions in different chemical environments. The chemical shift will be sensitive to the local electronic environment of the fluorine atom, which is influenced by the molecule's conformation and any intermolecular interactions.

Table 2: Comparison of Computational Methods for ¹⁹F NMR Chemical Shift Prediction in Fluoroaromatic Analogs (Based on data for fluorinated aromatic compounds)

| Method | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

| B3LYP | 6-31G | 4.0 | 28.0 |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 |

Mechanistic Insights and Reaction Pathway Elucidation from Computational Studies

Computational chemistry provides a powerful lens through which to view chemical reaction mechanisms at a molecular level. For analogs of this compound, computational studies can be used to elucidate reaction pathways, identify transition states, and calculate activation energies.

The synthesis of α-quaternary fluorinated β-keto esters often involves electrophilic fluorination. mdpi.comnih.gov DFT calculations have been employed to understand the role of catalysts in these reactions, suggesting that in some cases, the catalyst interacts with the β-keto ester enolate through electrostatic interactions. mdpi.com Furthermore, computational studies can help to rationalize the stereochemical outcome of asymmetric fluorination reactions.

For reactions involving this compound, such as enolate formation followed by alkylation or aldol (B89426) addition, computational modeling can map out the potential energy surface of the reaction. This allows for a detailed understanding of the factors that control reactivity and selectivity, including the influence of the α-fluoro substituent on the stability of intermediates and the energy of transition states.

Studies on Fluorine's Influence on Molecular Properties (e.g., pKa, Dipole Moment, Lipophilicity)

The introduction of a fluorine atom can significantly modulate key physicochemical properties of a molecule, including its acidity (pKa), polarity (dipole moment), and lipophilicity (logP).

pKa: Fluorine is a highly electronegative atom, and its presence generally leads to a decrease in the pKa of nearby acidic protons. For aliphatic amines, the introduction of a fluorine atom at the β-position can lower the pKa by approximately 1.7 units. nih.gov In the context of this compound, while the α-proton is replaced by fluorine, the electronic effects of the fluorine atom will still influence the acidity of any other nearby protons and the basicity of the carbonyl oxygens.

Table 3: General Trends of Fluorine's Influence on Molecular Properties of Analogs

| Property | Effect of Fluorination | Computational Approach |

| pKa | Generally decreases for nearby acidic protons | DFT calculations of proton affinities or free energies of deprotonation |

| Dipole Moment | Generally increases, dependent on conformation | DFT calculations of molecular geometry and electronic distribution |

| Lipophilicity (logP) | Can increase or decrease depending on molecular context | Quantum chemical logP calculations (e.g., SMD-MN15) |

Computational Analysis of Oxidation Kinetics for Fluorinated Organic Compounds

The atmospheric fate of volatile organic compounds is often determined by their reaction with hydroxyl (OH) radicals. Computational methods have been developed to predict the rate constants for these oxidation reactions, which is particularly important for understanding the environmental impact of fluorinated compounds.

A cost-effective computational protocol based on multiconformer transition state theory (MC-TST) coupled with constrained transition state randomization (CTSR) has been shown to accurately predict the rate coefficients of OH-initiated reactions for various families of fluorinated oxygenated volatile organic compounds, including esters. uc.ptrsc.org These calculations can provide valuable data on the atmospheric lifetime of compounds like this compound if it were to be released into the environment. The protocol has been validated against experimental data and, on average, the calculated rate coefficients agree with experimental values to within a factor of two. uc.pt This demonstrates the predictive power of computational chemistry in assessing the environmental kinetics of fluorinated organic compounds.

Future Research Directions for 2 Benzyl 3 Ethoxy 2 Fluoro 3 Oxopropanoate and α Fluoro β Keto Esters

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of α-fluoro-β-keto esters is a paramount goal for future research. Current methods often rely on expensive or hazardous fluorinating agents and may generate significant chemical waste. Future efforts should focus on several key areas:

Catalytic Enantioselective Fluorination: While catalytic methods for the asymmetric fluorination of β-keto esters exist, there is a continuous need for catalysts that offer higher enantioselectivity, broader substrate scope, and operate under milder conditions. acs.orgthieme-connect.com The development of catalysts based on earth-abundant and non-toxic metals is a particularly attractive avenue.

Green Chemistry Approaches: The use of solvent-free reaction conditions, such as those achieved in a ball mill, represents a significant step towards more sustainable synthesis. rsc.org Further research into mechanochemical and other solvent-free methods is warranted. Additionally, the development of synthetic routes that minimize the use of protecting groups and reduce the number of synthetic steps will be crucial.

Alternative Fluorinating Reagents: The reliance on traditional electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI) and Selectfluor® presents challenges due to their cost and potential for generating hazardous byproducts. nih.gov Research into the development and application of novel, safer, and more economical fluorinating reagents is a high priority. This includes exploring nucleophilic fluorination strategies which are currently less developed. nih.govmdpi.com

| Synthetic Approach | Key Advantages | Future Research Focus |

| Catalytic Enantioselective Fluorination | High enantioselectivity, potential for asymmetric synthesis. acs.org | Development of more efficient and robust chiral catalysts, use of earth-abundant metals. |

| Green Chemistry Methods | Reduced solvent waste, energy efficiency, improved safety. rsc.orgresearchgate.net | Broader application of mechanochemistry, flow chemistry, and biocatalysis. |

| Novel Fluorinating Reagents | Improved safety profiles, lower cost, potentially novel reactivity. nih.gov | Exploration of new electrophilic and nucleophilic fluorine sources. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of α-fluoro-β-keto esters is dominated by the interplay between the electron-withdrawing fluorine atom and the two carbonyl groups. While their utility as precursors is established, a deeper understanding of their reactivity could unlock new synthetic possibilities.

Future research should aim to:

Investigate Novel Transformations: Beyond their use as simple building blocks, exploring unprecedented reactions of α-fluoro-β-keto esters could lead to the discovery of novel molecular scaffolds. This could involve exploring their reactivity in cycloaddition reactions, radical-mediated processes, or under photochemical conditions.

Diastereoselective Reactions: For α-fluoro-β-keto esters that are precursors to molecules with multiple stereocenters, controlling the diastereoselectivity of subsequent reactions is critical. Research into substrate-controlled and catalyst-controlled diastereoselective transformations will be essential for accessing specific stereoisomers.

Understanding Fluorine's Influence: The conformational preferences of α-fluoroketones can influence their reactivity. beilstein-journals.org Systematic studies on how the fluorine atom in α-fluoro-β-keto esters dictates their conformational preferences and, consequently, their reactivity in various transformations would provide valuable insights for reaction design.

Advanced Stereochemical Control Techniques and Chiral Catalyst Design

The synthesis of enantiomerically pure organofluorine compounds is of paramount importance, as different enantiomers can exhibit vastly different biological activities. For α-fluoro-β-keto esters, the creation of the fluorinated stereocenter is a key challenge.

Future research in this area should focus on:

Development of Highly Enantioselective Catalysts: There is a persistent need for new chiral catalysts, including both metal-based and organocatalysts, that can achieve high levels of enantioselectivity in the fluorination of a wide range of β-keto esters. rsc.orgelsevierpure.com This includes the design of catalysts that can effectively control the stereochemistry of fluorination for both cyclic and acyclic substrates. thieme-connect.com

Dynamic Kinetic Resolution: The use of dynamic reductive kinetic resolution (DYRKR) with ketoreductase enzymes has shown promise for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. alaska.eduresearchgate.net Further exploration of biocatalytic methods, including the use of engineered enzymes, could provide highly efficient and selective routes to chiral fluorinated building blocks.

Auxiliary-Controlled Synthesis: The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. youtube.com Designing new and more efficient chiral auxiliaries specifically for the synthesis of α-fluoro-β-keto esters could offer a practical alternative to catalytic asymmetric methods, particularly for large-scale synthesis.

| Stereochemical Control Strategy | Principle | Future Research Directions |

| Chiral Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. acs.orgrsc.org | Design of novel ligands, exploration of new metal-catalyst combinations, development of more efficient organocatalysts. |

| Biocatalysis (e.g., DYRKR) | Enzymes catalyze reactions with high stereoselectivity. alaska.eduresearchgate.net | Enzyme engineering for improved substrate scope and selectivity, integration of biocatalysis into multi-step syntheses. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. youtube.com | Development of readily available and easily removable auxiliaries, application to a broader range of substrates. |

Enhanced Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful tool for accelerating the development of new synthetic methods and understanding reaction mechanisms.

Future research should leverage this integration to:

Predict Catalyst Performance: Computational modeling can be used to predict the enantioselectivity of chiral catalysts, enabling a more rational approach to catalyst design and optimization. This can help to reduce the amount of empirical screening required to identify effective catalysts.

Elucidate Reaction Mechanisms: Detailed computational studies can provide insights into the transition states and reaction pathways of fluorination reactions and subsequent transformations of α-fluoro-β-keto esters. This fundamental understanding is crucial for controlling reactivity and selectivity.

In Silico Screening: Computational tools can be used to predict the properties of novel α-fluoro-β-keto esters and their derivatives, aiding in the identification of promising candidates for specific applications, such as in drug discovery. mdpi.com

Broadening the Scope of Synthetic Utility of this Compound Class

While the utility of α-fluoro-β-keto esters as precursors for various pharmaceuticals is recognized, their full synthetic potential remains to be unlocked. nbinno.com

Future research should aim to:

Develop Novel Synthetic Applications: Exploring the use of α-fluoro-β-keto esters in the synthesis of a wider range of complex molecules, including natural products and materials, will expand their impact. This could involve their use in cascade reactions or multicomponent reactions to build molecular complexity rapidly.

Access to Fluorinated Heterocycles: Heterocyclic compounds are ubiquitous in medicinal chemistry. Developing efficient methods for converting α-fluoro-β-keto esters into a diverse array of fluorinated heterocyclic systems is a significant and valuable research goal.

Synthesis of Fluorinated Amino Acids: Optically pure α-fluoro-β-hydroxy esters, derived from α-fluoro-β-keto esters, are valuable intermediates for the synthesis of fluorinated amino acids. alaska.edu Expanding the library of accessible fluorinated amino acids through this route could have a significant impact on peptide and protein chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.